![molecular formula C16H19ClN2O2 B3006720 tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 606926-47-0](/img/structure/B3006720.png)

tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

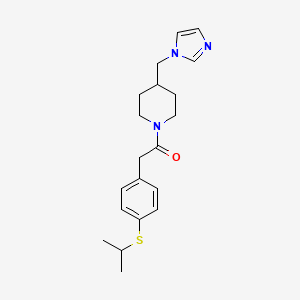

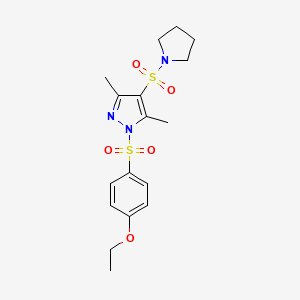

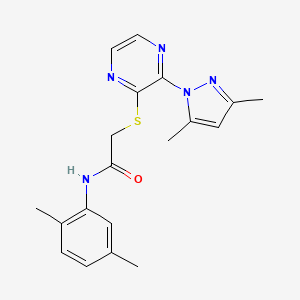

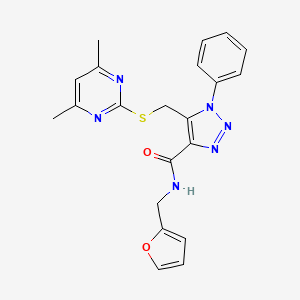

Molecular Structure Analysis

The molecular structure of tert-butylated indole derivatives has been characterized using various spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, and the proline ring was found to be in an envelope conformation . The tert-butyl bound carboxylate group in tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate forms a dihedral angle with the indole ring system, and the molecules are linked into dimers by paired hydrogen bonds .

Chemical Reactions Analysis

The tert-butylated indole derivatives exhibit various chemical reactions. For instance, the tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate was prepared using organocatalysis from Boc-tetramic acid and benzylidenemalononitrile . The tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylated indole derivatives are closely related to their molecular structures. The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, for example, has a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring, with two diastereomers present in a 1:1 ratio in the crystal . The tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate's molecular structure was determined by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT), which is crucial for understanding its chemical properties .

Aplicaciones Científicas De Investigación

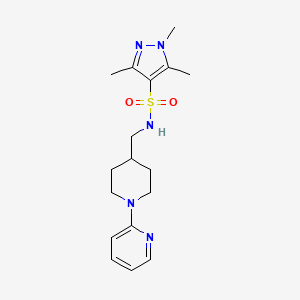

Synthetic Utility in Indole Compound Synthesis

The tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate and related compounds have been utilized in the synthesis of indole compounds. Kondo et al. (1999) described its utility in the Hemetsberger-Knittel reaction, which improved the aldol reaction of less reactive aldehydes, leading to the synthesis of ethyl indole-2-carboxylate and tert-butyl indole-2-carboxylate from aldehydes (Kondo, Morohoshi, Mitsuhashi, & Murakami, 1999).

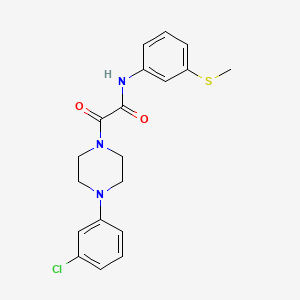

Pharmaceutical Research and Antifilarial Chemotherapy

Substituted 9H-pyrido[3,4-b]indoles, which are closely related to the tert-butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate, have been explored as potential pharmacophores in designing macrofilaricidal agents. Srivastava et al. (1999) synthesized various 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives, finding several compounds with significant micro- or macrofilaricidal activity or sterilization effects on female worms (Srivastava et al., 1999).

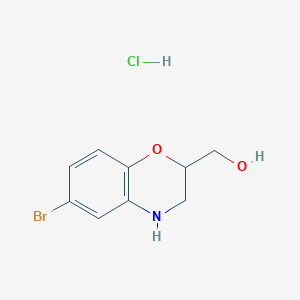

Chemical Transformations and Novel Synthesis Approaches

Isherwood et al. (2012) developed an efficient synthesis process for a potent 5-HT6 antagonist derived from an epiminocyclohept[b]indole scaffold, involving the use of tert-butyl 2-bromo-5,6,7,8,9,10-hexahydro-7,10-epiminocyclohepta[b]indole-11-carboxylate (Isherwood et al., 2012).

Applications in Organic Chemistry

The compound has also been used in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, as studied by Umehara et al. (2016), expanding the scope of acylation of non-nucleophilic nitrogen compounds like indoles, pyrroles, and anilides (Umehara, Ueda, & Tokuyama, 2016).

Propiedades

IUPAC Name |

tert-butyl 7-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHZTMBXADIEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-((4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B3006643.png)

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)

![N-[acetamido-(4-heptoxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B3006657.png)

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)